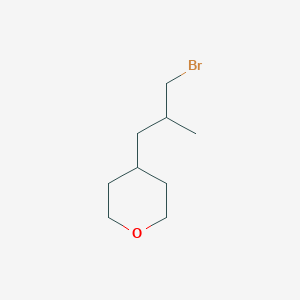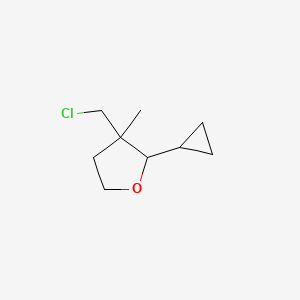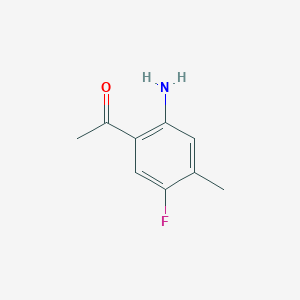
4-(2-Acetylthiophen-3-YL)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Acetylthiophen-3-YL)benzaldehyde is an organic compound with the molecular formula C13H10O2S It features a benzaldehyde moiety substituted with a 2-acetylthiophene group at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetylthiophen-3-YL)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-acetylthiophene. This intermediate is then subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide to introduce the formyl group, yielding the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the controlled acylation and formylation reactions, followed by purification through recrystallization or chromatography to obtain high-purity product suitable for various applications.
化学反应分析
Types of Reactions
4-(2-Acetylthiophen-3-YL)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(2-Acetylthiophen-3-YL)benzoic acid.
Reduction: 4-(2-Acetylthiophen-3-YL)benzyl alcohol.
Substitution: 4-(2-Acetyl-5-bromothiophen-3-YL)benzaldehyde or 4-(2-Acetyl-5-nitrothiophen-3-YL)benzaldehyde.
科学研究应用
4-(2-Acetylthiophen-3-YL)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 4-(2-Acetylthiophen-3-YL)benzaldehyde is primarily related to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiophene ring may also participate in π-π interactions with aromatic residues in biological macromolecules, influencing their function.
相似化合物的比较
Similar Compounds
- 4-(2-Acetylthiophen-2-YL)benzaldehyde
- 4-(2-Acetylthiophen-4-YL)benzaldehyde
- 4-(2-Acetylfuran-3-YL)benzaldehyde
Uniqueness
4-(2-Acetylthiophen-3-YL)benzaldehyde is unique due to the specific positioning of the acetyl and formyl groups, which can influence its reactivity and interaction with other molecules. This structural arrangement may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
397872-09-2 |
|---|---|
分子式 |
C13H10O2S |
分子量 |
230.28 g/mol |
IUPAC 名称 |
4-(2-acetylthiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C13H10O2S/c1-9(15)13-12(6-7-16-13)11-4-2-10(8-14)3-5-11/h2-8H,1H3 |
InChI 键 |
DQLJEYMIWWFERB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CS1)C2=CC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


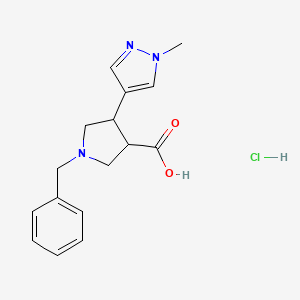

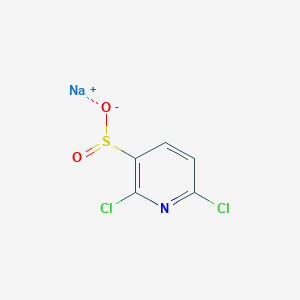
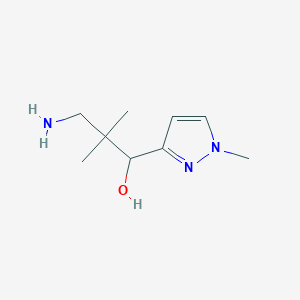
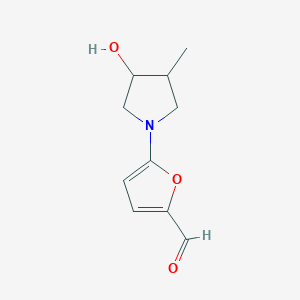
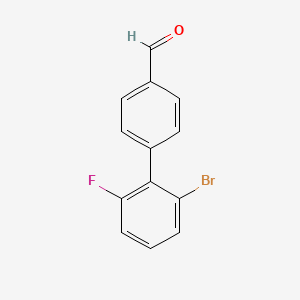

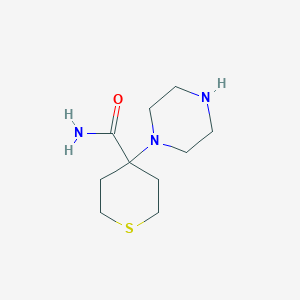
![5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13189340.png)
![[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13189348.png)
![Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13189361.png)
